molecular formula C20H19N3O4S2 B2574458 4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 941977-02-2

4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2574458
CAS RN: 941977-02-2
M. Wt: 429.51
InChI Key: FOUGDEDVXHMJQU-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are known for their wide array of biological activities and have been a point of interest in medicinal chemistry due to their therapeutic potential. These compounds, including various pharmacological activities such as antiviral, antimicrobial, anticancer, anti-diabetic, and anti-inflammatory properties, make them versatile scaffolds in drug discovery and development. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the creation of chemical libraries that can serve in the discovery of new therapeutic agents.

Structural Activity Relationship and Importance

Benzothiazoles are heterocyclic compounds that serve as an integral structure in many natural and synthetic bioactive molecules. Their unique chemical structure allows for various modifications, leading to a range of biological activities. The literature reveals that substitutions on the C-2 carbon atom and C-6 of the benzothiazole ring are crucial for enhancing these activities, highlighting the importance of structural modifications in developing new compounds with desired pharmacological properties (Bhat & Belagali, 2020).

Benzothiazole-Based Compounds as Chemotherapeutics

Benzothiazole-based compounds have shown promise as chemotherapeutic agents. Recent research has focused on structural modifications of the benzothiazole scaffold and the development of its conjugates as potential antitumor agents. These efforts are driven by the promising biological profile, synthetic accessibility, and the ability of benzothiazole derivatives to act as potent anticancer agents. The development and investigation of benzothiazole-based compounds continue to be an area of active research, with the goal of identifying new therapeutic agents for cancer treatment (Ahmed et al., 2015).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-5-12-23-17-11-8-15(27-4)13-18(17)28-20(23)21-19(24)14-6-9-16(10-7-14)29(25,26)22(2)3/h1,6-11,13H,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUGDEDVXHMJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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